1,2,3,4-Tetrahydro-1-naphthoic acid

Plant Biology Agrochemicals Growth Regulators

Agrochemical success requires the correct regioisomer: 1,2,3,4-Tetrahydro-1-naphthoic acid, not the inactive β-isomer. Its 6‑membered saturated ring geometry is essential for plant‑growth activity. For pharma, the (S)‑enantiomer is a critical Palonosetron HCl intermediate; the racemate serves as a validated Tetrahydrozoline impurity reference standard complying with USP/EMA/JP/BP. Insist on ≥98% purity and correct stereochemistry to avoid costly synthetic failures.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1914-65-4
Cat. No. B030645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1-naphthoic acid
CAS1914-65-4
Synonyms1,2,3,4-Tetrahydro-1-naphthalenecarboxylic Acid;  1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid;  1-Tetralincarboxylic Acid; 
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)
InChIKeyVDLWTJCSPSUGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1-naphthoic Acid (CAS 1914-65-4): A Differentiated Tetrahydronaphthalene Scaffold for Procurement in Synthetic and Biological Applications


1,2,3,4-Tetrahydro-1-naphthoic acid (THNA, CAS 1914-65-4) is a bicyclic carboxylic acid belonging to the tetrahydronaphthalene class, with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1]. This compound features a partially saturated naphthalene ring bearing a carboxylic acid group at the 1-position, offering a chiral center that enables stereospecific applications [2]. It is commercially available as a synthetic intermediate, with its primary research value lying in the preparation of pharmaceuticals, agrochemicals, and functional materials, as well as a key building block for protease inhibitors .

Procurement Alert: Why 1,2,3,4-Tetrahydro-1-naphthoic Acid Cannot Be Substituted by Other Naphthoic Acid Analogs


The unique combination of a partially saturated ring and a chiral carboxylic acid center in 1,2,3,4-Tetrahydro-1-naphthoic acid imparts specific stereoelectronic and biological properties that are not present in fully aromatic or differently substituted analogs. For instance, while the unsubstituted acid exhibits significant plant growth activity, the isomeric 1,2,3,4-Tetrahydro-β-naphthoic acid is completely inactive [1]. Similarly, 1-Indancarboxylic acid, a lower homologue with a 5-membered ring, shows considerably less activity, demonstrating that the 6-membered saturated ring geometry is critical for function [2]. This is not merely a difference in chemical structure; it is a fundamental requirement for achieving the desired biological or synthetic outcome, making direct substitution of this compound with a generic analog a scientifically invalid procurement decision [3].

1,2,3,4-Tetrahydro-1-naphthoic Acid: A Quantitative Evidence Guide for Scientific Selection


Superior Plant-Growth Activity of 1,2,3,4-Tetrahydro-1-naphthoic Acid Compared to Its Lower Homologue, 1-Indancarboxylic Acid

1,2,3,4-Tetrahydro-1-naphthoic acid demonstrated significantly higher plant-growth activity compared to its direct structural homologue, 1-Indancarboxylic acid, in a standardized pea straight-growth test [1].

Plant Biology Agrochemicals Growth Regulators

Critical Biological Activity Discrimination: 1,2,3,4-Tetrahydro-1-naphthoic Acid vs. Inactive β-Isomer

A direct biological comparison revealed a stark activity difference between the α- and β-isomers of tetrahydronaphthoic acid. The target compound (α-isomer) was found to be active, whereas 1,2,3,4-Tetrahydro-β-naphthoic acid and its 8-methyl derivative were reported as inactive in the same biological context [1].

Medicinal Chemistry Biological Screening Structure-Activity Relationship

Differentiated Synthetic Utility: 1,2,3,4-Tetrahydro-1-naphthoic Acid as a Key Intermediate for Palonosetron Hydrochloride

The chiral (S)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthoic acid is explicitly designated as a key intermediate in the synthesis of Palonosetron Hydrochloride, a clinically important antiemetic drug [1][2]. This specific application is not claimed for other tetrahydronaphthoic acid isomers or derivatives.

Pharmaceutical Synthesis Chiral Chemistry Process Chemistry

Regulated Pharmaceutical Impurity and Reference Material: Tetrahydrozoline Related Compound C

1,2,3,4-Tetrahydro-1-naphthoic acid is a specified impurity (Tetrahydrozoline Related Compound C) and reference material for the pharmaceutical drug Tetrahydrozoline [1][2]. This compound is meticulously characterized to comply with USP, EMA, JP, and BP regulatory standards, a level of characterization not available for other closely related compounds .

Pharmaceutical Analysis Reference Standards Impurity Profiling

1,2,3,4-Tetrahydro-1-naphthoic Acid: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Discovery and Development of Novel Plant Growth Regulators

Given its demonstrated, high plant-growth activity—significantly exceeding that of its 5-membered ring homologue 1-Indancarboxylic acid—this compound is the optimal starting material for programs seeking to develop new agrochemicals, herbicides, or plant growth modulators [1][2]. The 6-membered saturated ring structure has been proven to be essential for this specific biological function, making it a privileged scaffold for further derivatization and structure-activity relationship (SAR) studies in plant biology [3].

Synthesis of Palonosetron Hydrochloride and Related Antiemetic Agents

In pharmaceutical process chemistry, the chiral (S)-enantiomer of this compound is a designated key intermediate in the synthesis of Palonosetron Hydrochloride [4][5]. For CROs and CDMOs involved in the production of this or related 5-HT₃ receptor antagonists, the procurement of this specific intermediate is a critical process requirement, as alternative building blocks would not support the established synthetic route or meet the chiral purity specifications of the final drug product.

Pharmaceutical Impurity Analysis and Quality Control for Tetrahydrozoline

This compound serves as Tetrahydrozoline Related Compound C, a pharmacopoeial impurity reference material. It is essential for analytical method development (AMV), validation, and quality control (QC) during the Abbreviated New Drug Application (ANDA) process and commercial manufacturing of Tetrahydrozoline [6][7]. The availability of a product characterized to meet USP, EMA, JP, and BP standards provides a verifiable, compliant solution that generic or uncharacterized alternatives cannot match, ensuring regulatory compliance and analytical reliability .

Medicinal Chemistry Scaffold for Protease Inhibitor Design

The core scaffold of 1,2,3,4-Tetrahydro-1-naphthoic acid is explicitly cited as a reagent used to produce protease inhibitors . Its unique spatial conformation and carboxylic acid handle enable the generation of diverse compound libraries. The established differentiation from the inactive β-isomer [8] means that only the correct regioisomer (1-carboxylic acid) should be procured to avoid wasting resources on inactive analogs in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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